molecular formula C17H18O2 B5689333 4-propylphenyl 4-methylbenzoate

4-propylphenyl 4-methylbenzoate

Cat. No. B5689333
M. Wt: 254.32 g/mol
InChI Key: AVJOBXFNSQQCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propylphenyl 4-methylbenzoate is a chemical compound that belongs to the family of organic compounds known as benzoates. It is commonly used in scientific research as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-propylphenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. The compound is also known to have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-propylphenyl 4-methylbenzoate are not well documented. However, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-propylphenyl 4-methylbenzoate in lab experiments is its availability as a reference standard. The compound is commercially available and can be easily purchased from chemical suppliers. Another advantage is its stability, which allows it to be stored for extended periods without degradation.
One limitation of using 4-propylphenyl 4-methylbenzoate in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions and may require the use of organic solvents. Another limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 4-propylphenyl 4-methylbenzoate in scientific research. One direction is the development of new synthetic methods for the production of the compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to elucidate its mechanism of action and to determine its safety profile.

Synthesis Methods

The synthesis of 4-propylphenyl 4-methylbenzoate can be achieved by the esterification of 4-methylbenzoic acid with 4-propylphenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity and yield of the product can be improved by using a purification method such as recrystallization.

Scientific Research Applications

4-propylphenyl 4-methylbenzoate is widely used in scientific research as a reference standard in analytical chemistry. It is commonly used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. The compound is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

(4-propylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-4-14-7-11-16(12-8-14)19-17(18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJOBXFNSQQCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylphenyl 4-methylbenzoate

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